
Propionylpromazine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionylpromazine-d6 Hydrochloride is a deuterium-labeled derivative of Propionylpromazine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its role as a dopamine receptor D2 antagonist, making it valuable in the study of neurological disorders such as Parkinson’s disease .
作用機序
Target of Action
Propionylpromazine-d6 Hydrochloride, a variant of the phenothiazine class, primarily targets dopamine D2 receptors (DRD2) . These receptors play a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and cognition .
Mode of Action
This compound acts as an antagonist of dopamine D2 receptors It also interacts with other receptors such as serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its sedative effects are primarily due to its antihistamine action .
Biochemical Pathways
dopaminergic pathways in the brain. This can lead to changes in the transmission of signals in these pathways, affecting various neurological and psychological processes .
Pharmacokinetics
It’s known that the compound is adeuterium-labeled version of Propionylpromazine Hydrochloride . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
This compound has shown potent activity against Mycobacterium tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv and impedes the growth of M. tuberculosis within macrophages without causing detrimental effects . This suggests its potential to be further developed as a clinical drug for the effective treatment of M. tuberculosis infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionylpromazine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Propionylpromazine Hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Propionylpromazine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Propionylpromazine-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly as a dopamine receptor D2 antagonist.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in pharmacokinetic studies .
類似化合物との比較
Similar Compounds
Propionylpromazine Hydrochloride: The non-deuterated form of the compound, used for similar research purposes.
Chlorpromazine Hydrochloride: Another phenothiazine derivative with similar pharmacological properties.
Fluphenazine Hydrochloride: A related compound with a different substitution pattern on the phenothiazine ring
Uniqueness
Propionylpromazine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in both basic and applied research .
特性
CAS番号 |
1262770-67-1 |
|---|---|
分子式 |
C20H25ClN2OS |
分子量 |
382.98 |
IUPAC名 |
1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3; |
InChIキー |
ZFWVWZODBGTOIL-HVTBMTIBSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
同義語 |
1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride; 10-[3-(Dimethyl-d6)aminopropyl]-2-propionylphenothiazine Hydrochloride; 1497CB-d6; Combelen-d6; Combilen-d6; 2-Propionyl-10-[3-_x000B_(dimethyl-d6)aminopropyl)phenothiazin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


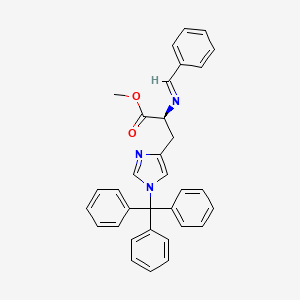
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
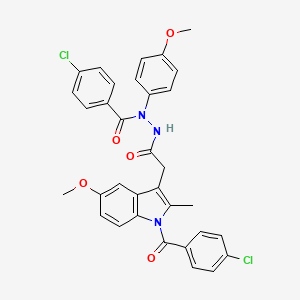
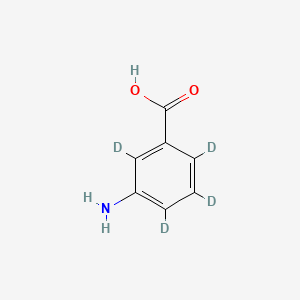
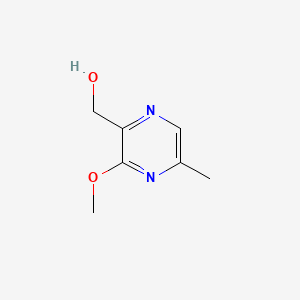
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

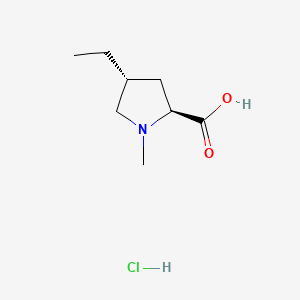
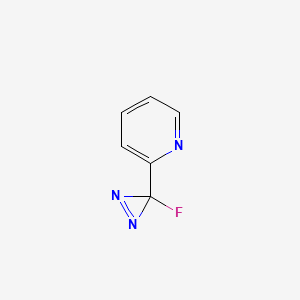
![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
